6-(diethylamino)-1,3,5-triazine-2,4-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxyethylcellulose (6-(diethylamino)-1,3,5-triazine-2,4-dithiol): is a polysaccharide derivative of cellulose, where hydroxyethyl groups are bound to some of the hydroxyl groups of the glucopyranose monomers . It is widely used as a gelling and thickening agent in various industries, including cosmetics, cleaning solutions, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxyethylcellulose is synthesized by reacting cellulose with ethylene oxide in the presence of an alkaline catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper substitution of hydroxyethyl groups onto the cellulose backbone .
Industrial Production Methods: In industrial settings, the production of hydroxyethylcellulose involves the following steps:
Alkalization: Cellulose is treated with a strong alkali, such as sodium hydroxide, to activate the hydroxyl groups.
Etherification: Ethylene oxide is introduced to the alkalized cellulose, resulting in the formation of hydroxyethylcellulose.
Purification: The product is purified to remove any unreacted chemicals and by-products.
Drying and Milling: The purified hydroxyethylcellulose is dried and milled to the desired particle size.
Chemical Reactions Analysis
Types of Reactions: Hydroxyethylcellulose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylated derivatives.
Reduction: Reduction reactions can modify the degree of substitution of hydroxyethyl groups.
Substitution: Hydroxyethylcellulose can undergo further substitution reactions to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like chloroacetic acid can be used for carboxymethylation.
Major Products:
Oxidation: Carboxylated hydroxyethylcellulose.
Reduction: Modified hydroxyethylcellulose with varying degrees of substitution.
Substitution: Carboxymethyl hydroxyethylcellulose.
Scientific Research Applications
Hydroxyethylcellulose has a wide range of applications in scientific research:
Chemistry: It is used as a thickening agent in various chemical formulations.
Biology: Hydroxyethylcellulose is employed in cell culture media and as a stabilizer for biological molecules.
Medicine: It is used in pharmaceutical formulations to improve the solubility and bioavailability of drugs.
Industry: Hydroxyethylcellulose is used in the production of personal care products, paints, and coatings.
Mechanism of Action
Hydroxyethylcellulose exerts its effects primarily through its ability to form hydrogen bonds with water molecules, leading to gel formation and increased viscosity . This property makes it an effective thickening and stabilizing agent in various formulations. The molecular targets and pathways involved include the interaction with water molecules and the formation of a three-dimensional network structure .
Comparison with Similar Compounds
Methylcellulose: Another cellulose derivative used as a thickening agent.
Carboxymethylcellulose: A cellulose derivative with carboxymethyl groups, used for similar applications.
Hydroxypropylcellulose: A cellulose derivative with hydroxypropyl groups, used as a thickener and stabilizer.
Uniqueness: Hydroxyethylcellulose is unique due to its specific substitution pattern with hydroxyethyl groups, which imparts distinct rheological properties and solubility characteristics compared to other cellulose derivatives .
Properties
IUPAC Name |
6-(diethylamino)-1,3,5-triazine-2,4-dithiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBGYJXDLGSDEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)S)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.